N-(3-aminocyclobutyl)propanamide;hydrochloride

Catalog No.
S12359232
CAS No.
M.F
C7H15ClN2O
M. Wt
178.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-aminocyclobutyl)propanamide;hydrochloride

Product Name

N-(3-aminocyclobutyl)propanamide;hydrochloride

IUPAC Name

N-(3-aminocyclobutyl)propanamide;hydrochloride

Molecular Formula

C7H15ClN2O

Molecular Weight

178.66 g/mol

InChI

InChI=1S/C7H14N2O.ClH/c1-2-7(10)9-6-3-5(8)4-6;/h5-6H,2-4,8H2,1H3,(H,9,10);1H

InChI Key

UCTUUSJDDYGYAZ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1CC(C1)N.Cl

N-(3-aminocyclobutyl)propanamide;hydrochloride is a chemical compound characterized by its unique structure, which includes a cyclobutane ring substituted with an amino group and a propanamide moiety. The compound has garnered interest in pharmaceutical research due to its potential biological activities and applications.

Chemical Structure

The molecular formula of N-(3-aminocyclobutyl)propanamide;hydrochloride is C6H12ClN2OC_6H_{12}ClN_2O, and it has a molecular weight of approximately 150.62 g/mol. The compound features a cyclobutane ring, which is notable for its strain and reactivity, making it a valuable scaffold in medicinal chemistry.

Typical of amides and amines. These include:

  • Acylation Reactions: The amine group can react with acyl chlorides to form N-acyl derivatives.
  • N-Alkylation: The amino group can be alkylated using alkyl halides to yield N-alkyl derivatives.
  • Hydrolysis: Under acidic or basic conditions, the amide bond can undergo hydrolysis, resulting in the corresponding carboxylic acid and amine.

Research indicates that N-(3-aminocyclobutyl)propanamide;hydrochloride exhibits significant biological activity, particularly as a potential therapeutic agent. Its structural features suggest possible interactions with biological targets, including enzymes and receptors involved in various diseases.

Preliminary studies may indicate its role in modulating neurotransmitter systems or influencing cellular signaling pathways, although specific mechanisms of action require further investigation.

The synthesis of N-(3-aminocyclobutyl)propanamide;hydrochloride can be achieved through several methods:

  • Cyclization Reactions: Starting from suitable precursors like 3-aminocyclobutanecarboxylic acid, the compound can be synthesized via cyclization followed by amidation.
  • Direct Amide Formation: Reacting 3-aminocyclobutanecarboxylic acid with propanoyl chloride under appropriate conditions can yield the desired amide.
  • Hydrochloride Salt Formation: The hydrochloride salt can be formed by treating the base form of the compound with hydrochloric acid.

N-(3-aminocyclobutyl)propanamide;hydrochloride has potential applications in:

  • Pharmaceutical Development: As a lead compound for drug discovery targeting neurological or metabolic disorders.
  • Chemical Biology: As a tool for studying protein interactions or enzyme activity due to its unique structural characteristics.

Interaction studies involving N-(3-aminocyclobutyl)propanamide;hydrochloride are crucial to understanding its pharmacodynamics. Investigations may focus on:

  • Binding Affinity: Evaluating how well the compound binds to specific receptors or enzymes.
  • In Vivo Studies: Assessing the biological effects in animal models to determine therapeutic efficacy and safety profiles.

Several compounds share structural similarities with N-(3-aminocyclobutyl)propanamide;hydrochloride. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
N-(3-Aminophenyl)propanamideAromatic substitution instead of cyclobutanePotentially different biological activities
tert-Butyl (3-aminocyclobutyl)carbamateContains a tert-butyl group, altering lipophilicityMay exhibit different solubility and stability
3-Amino-N-(tert-butyl)propanamidetert-butyl group enhances steric hindranceDifferent pharmacokinetic properties

Uniqueness of N-(3-Aminocyclobutyl)Propanamide;Hydrochloride

The uniqueness of N-(3-aminocyclobutyl)propanamide;hydrochloride lies in its cyclobutane structure, which may confer specific conformational properties that influence its interaction with biological targets differently than other similar compounds. This could lead to distinct therapeutic profiles, making it a candidate for further research in drug development.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

178.0872908 g/mol

Monoisotopic Mass

178.0872908 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-09-2024

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